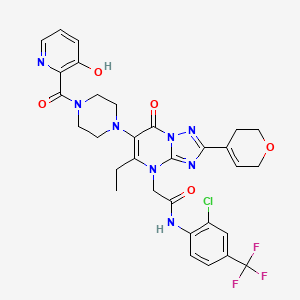

Werner syndrome RecQ helicase-IN-3

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C31H30ClF3N8O5 |

|---|---|

Molekulargewicht |

687.1 g/mol |

IUPAC-Name |

N-[2-chloro-4-(trifluoromethyl)phenyl]-2-[2-(3,6-dihydro-2H-pyran-4-yl)-5-ethyl-6-[4-(3-hydroxypyridine-2-carbonyl)piperazin-1-yl]-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl]acetamide |

InChI |

InChI=1S/C31H30ClF3N8O5/c1-2-22-26(40-10-12-41(13-11-40)28(46)25-23(44)4-3-9-36-25)29(47)43-30(38-27(39-43)18-7-14-48-15-8-18)42(22)17-24(45)37-21-6-5-19(16-20(21)32)31(33,34)35/h3-7,9,16,44H,2,8,10-15,17H2,1H3,(H,37,45) |

InChI-Schlüssel |

JXPFVKAENGSGMB-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=C(C(=O)N2C(=NC(=N2)C3=CCOCC3)N1CC(=O)NC4=C(C=C(C=C4)C(F)(F)F)Cl)N5CCN(CC5)C(=O)C6=C(C=CC=N6)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of Werner Syndrome RecQ Helicase-IN-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Werner syndrome RecQ helicase (WRN) is a critical enzyme in the maintenance of genomic stability, playing pivotal roles in DNA replication, repair, and recombination. Its deficiency leads to Werner syndrome, a rare autosomal recessive disorder characterized by premature aging and a predisposition to cancer. Recent research has identified WRN as a synthetic lethal target in cancers with high microspecatellite instability (MSI-H), a common feature in various tumor types including colorectal, gastric, and endometrial cancers. This has spurred the development of small molecule inhibitors targeting WRN's helicase activity. This technical guide provides a comprehensive overview of the mechanism of action of a potent and orally active WRN inhibitor, Werner syndrome RecQ helicase-IN-3 (referred to as "Example 96" in patent literature). We will delve into its biochemical and cellular effects, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Introduction to Werner Syndrome RecQ Helicase (WRN)

The WRN protein is a unique member of the RecQ helicase family, possessing both 3' to 5' helicase and exonuclease activities.[1] It is integral to the resolution of complex DNA structures that can impede DNA replication and lead to genomic instability.[1] In the context of MSI-H cancers, the deficiency in the DNA mismatch repair (MMR) system leads to an accumulation of mutations, particularly in repetitive DNA sequences. This creates a dependency on WRN for the survival of these cancer cells, a phenomenon known as synthetic lethality.[2][3] Inhibition of WRN in MSI-H cancer cells is therefore a promising therapeutic strategy.

This compound: A Potent WRN Inhibitor

This compound is a small molecule inhibitor designed to target the helicase function of the WRN protein. Its chemical name is (R,E)-N-(1-(tert-butoxy)-4-(methylsulfonyl)but-3-en-2-yl)-2-(1,1-difluoroethyl)-4-phenoxypyrimidine-5-carboxamide.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo activities of this compound and other relevant WRN inhibitors.

| Compound | Assay | Metric | Value | Cell Line/Conditions | Reference |

| This compound | WRN ATPase | IC50 | 0.06 µM | Biochemical Assay | [4] |

| This compound | Antiproliferative | GI50 | 0.06 µM | SW48 (MSI-H) | [5] |

| This compound | Antiproliferative | GI50 | >10 µM | DLD1 WRN-KO | [5] |

| HRO761 | WRN Unwinding | IC50 | 100 nM | Biochemical Assay (High ATP) | [6] |

| HRO761 | Antiproliferative | GI50 | 40 nM | SW48 (MSI-H, 4-day assay) | [6] |

| NSC 19630 | WRN Helicase | IC50 | ~20 µM | Biochemical Assay | [7] |

| NSC 617145 | WRN Helicase | - | - | Biochemical Assay | [8] |

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the WRN helicase's DNA unwinding activity. This leads to the accumulation of unresolved DNA replication intermediates, triggering a DNA damage response (DDR) and ultimately leading to apoptosis, particularly in MSI-H cancer cells.

Signaling Pathways

Inhibition of WRN helicase by this compound in MSI-H cancer cells initiates a cascade of signaling events characteristic of a robust DNA damage response. The accumulation of stalled and collapsed replication forks leads to the activation of the Ataxia Telangiectasia Mutated (ATM) and ATM-Rad3-Related (ATR) kinases, central regulators of the DDR. Activated ATM and ATR, in turn, phosphorylate a plethora of downstream targets, including the checkpoint kinase 2 (CHK2) and p53.[7] This signaling cascade culminates in cell cycle arrest and the induction of apoptosis.

Experimental Workflow for Characterization

A typical workflow to characterize a novel WRN inhibitor like this compound involves a series of biochemical and cell-based assays.

Experimental Protocols

WRN Helicase Unwinding Assay (Fluorescence Polarization)

This assay measures the ability of an inhibitor to block the DNA unwinding activity of the WRN helicase. It utilizes a forked DNA substrate with a fluorescent label on one strand. Unwinding of the duplex leads to a decrease in fluorescence polarization.

Materials:

-

Purified recombinant human WRN protein

-

Fluorescein-labeled forked DNA substrate

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 2 mM MgCl2, 1 mM DTT, 0.1 mg/ml BSA

-

ATP solution (10 mM)

-

This compound (or other test compound)

-

384-well black, low-volume assay plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add 1 µL of the compound dilutions.

-

Add 10 µL of WRN protein (final concentration ~5 nM) in assay buffer to each well.

-

Incubate for 15 minutes at room temperature.

-

Add 10 µL of the fluorescein-labeled DNA substrate (final concentration ~5 nM) in assay buffer.

-

Measure the initial fluorescence polarization.

-

Initiate the unwinding reaction by adding 5 µL of ATP solution (final concentration 2 mM).

-

Immediately begin kinetic measurements of fluorescence polarization every 30 seconds for 30 minutes.

-

Calculate the rate of unwinding for each compound concentration and determine the IC50 value.

Cellular DNA Damage Response Assay (Western Blot)

This protocol details the detection of key DNA damage response markers in MSI-H cancer cells following treatment with this compound.

Materials:

-

MSI-H cancer cell line (e.g., HCT116, SW48)

-

Complete cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ATM (Ser1981), anti-phospho-CHK2 (Thr68), anti-γH2AX (Ser139), anti-p53, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

Procedure:

-

Seed MSI-H cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound for 24 hours. Include a DMSO-treated control.

-

Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Conclusion

This compound is a potent inhibitor of the WRN helicase with selective activity against MSI-H cancer cells. Its mechanism of action is centered on the disruption of DNA replication and the induction of a robust DNA damage response, leading to synthetic lethality. The experimental protocols outlined in this guide provide a framework for the further characterization of this and other WRN inhibitors, which hold significant promise as targeted therapies for a defined subset of cancers. Further research is warranted to fully elucidate the binding mode of this inhibitor and to explore potential combination therapies to enhance its anti-tumor efficacy.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. WO2025014846A1 - Spirocyclic wrn helicase inhibitors - Google Patents [patents.google.com]

- 3. filecache.investorroom.com [filecache.investorroom.com]

- 4. Simultaneously monitoring DNA binding and helicase-catalyzed DNA unwinding by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. biorxiv.org [biorxiv.org]

- 7. Inhibition of helicase activity by a small molecule impairs Werner syndrome helicase (WRN) function in the cellular response to DNA damage or replication stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WRN inhibition leads to its chromatin-associated degradation via the PIAS4-RNF4-p97/VCP axis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Target Validation of Werner Syndrome RecQ Helicase (WRN) for Cancer Therapy

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Werner syndrome RecQ helicase (WRN) has emerged as a critical synthetic lethal target in cancers exhibiting microsatellite instability (MSI), a condition prevalent in colorectal, gastric, and endometrial tumors. These MSI cancers, deficient in the DNA mismatch repair (MMR) pathway, become uniquely dependent on WRN for survival to resolve replication stress caused by expanded microsatellite repeats. This dependency presents a promising therapeutic window. This document provides a comprehensive overview of the target validation for WRN helicase inhibitors, with a focus on the preclinical evidence supporting their development. We detail the mechanism of action, present key quantitative data from in vitro and in vivo studies, outline core experimental protocols, and illustrate the underlying biological pathways and validation workflows.

Introduction: WRN Helicase and Synthetic Lethality in MSI Cancers

Werner syndrome is a rare genetic disorder characterized by premature aging and an increased risk of cancer, caused by mutations in the WRN gene.[1] The WRN protein is a member of the RecQ helicase family, which plays a crucial role in maintaining genome integrity through its functions in DNA replication, repair, and recombination.[1][2] WRN helicase unwinds complex DNA structures, such as G-quadruplexes, and is involved in resolving stalled replication forks.[2]

A groundbreaking discovery in oncology is the synthetic lethal relationship between the loss of WRN function and cancers with microsatellite instability (MSI).[3][4] MSI is a hallmark of tumors with a deficient mismatch repair (MMR) system. This deficiency leads to the accumulation of errors in repetitive DNA sequences known as microsatellites, particularly (TA)n dinucleotide repeats.[3][5][6] The expansion of these repeats creates unusual DNA secondary structures that cause replication stress. MSI cancer cells become critically dependent on WRN helicase to resolve this stress and prevent catastrophic DNA damage.[3][5] Consequently, inhibiting WRN in MSI cancer cells induces selective cell death, while sparing normal, microsatellite-stable (MSS) cells, which are not reliant on WRN for survival.[7][8] This creates a highly specific and potent anti-cancer strategy.

Mechanism of Action of WRN Helicase Inhibitors

The primary mechanism for targeting WRN is the inhibition of its helicase domain.[4][5][9] Small molecule inhibitors bind to the helicase, locking it in an inactive conformation and preventing it from resolving the DNA structures that accumulate at expanded microsatellite repeats in MSI cells.[10][11]

The consequences of pharmacological WRN inhibition in MSI cells are a direct phenocopy of genetic WRN loss:[3][10][11]

-

Accumulation of DNA Double-Strand Breaks (DSBs): Unresolved replication stress leads to the collapse of replication forks and the formation of cytotoxic DSBs, specifically at the sites of expanded TA-repeats.[3][5][6]

-

Induction of DNA Damage Response (DDR): The presence of DSBs triggers a robust DNA damage response.[10]

-

Cell Growth Inhibition and Apoptosis: The overwhelming genomic instability ultimately leads to cell cycle arrest and programmed cell death.[7][12]

This targeted approach has led to the development of several potent and selective WRN inhibitors, including Werner syndrome RecQ helicase-IN-3 and HRO761, which have shown significant promise in preclinical models.[10][11][13]

Quantitative Preclinical Data for WRN Inhibitors

The validation of WRN as a drug target is supported by robust quantitative data from biochemical, cellular, and in vivo studies.

Table 1: Biochemical and Cellular Potency of WRN Helicase Inhibitors

| Compound | Target/Assay | Cell Line (MSI Status) | IC50 / GI50 Value | Reference(s) |

| This compound | WRN ATPase | N/A | 0.06 µM (IC50) | [13][14][15] |

| Cell Proliferation | SW48 (MSI) | 0.06 µM (GI50) | [13] | |

| Cell Proliferation | DLD1 WRN-KO (MSS) | >10 µM (GI50) | [13] | |

| HRO761 | Cell Viability | Various MSI | 50–1,000 nM (GI50) | [10] |

| Cell Viability | Various MSS | No effect | [10] | |

| NSC 19630 | WRN Helicase Activity | N/A | ~20 µM (IC50) | [12] |

Table 2: In Vivo Efficacy of WRN Helicase Inhibitors

| Compound | Model Type | Dosing Regimen | Outcome | Reference(s) |

| This compound | Mouse Xenograft | 120 mg/kg; daily for 22 days | Significant tumor growth inhibition | [13] |

| HRO761 | MSI Cell- & Patient-Derived Xenografts | Oral administration (dose-dependent) | Tumor growth inhibition | [10][11] |

Key Experimental Protocols for WRN Inhibitor Validation

CRISPR-Cas9 Base Editing for Target Domain Mapping

This technique is used to validate the helicase domain as the primary drug target by systematically mutating residues within the WRN protein.[4][5]

-

Objective: To identify WRN residues critical for the survival of MSI cancer cells.

-

Methodology:

-

Library Design: Design a library of single-guide RNAs (sgRNAs) that tile across the coding sequence of the WRN gene.

-

Cell Transduction: Introduce the sgRNA library along with a CRISPR-Cas9 base editor system into an MSI cancer cell line (e.g., HCT116).

-

Cell Culture and Selection: Culture the cells for a sufficient period (e.g., 14-21 days) to allow for the depletion of cells with edits in essential residues.

-

Genomic DNA Extraction and Sequencing: Extract genomic DNA and amplify the sgRNA sequences. Use next-generation sequencing to determine the relative abundance of each sgRNA.

-

Data Analysis: Analyze the sequencing data to identify sgRNAs that are significantly depleted, indicating that the targeted residues are essential for cell survival.

-

Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of cancer cells following treatment with a WRN inhibitor.[10]

-

Objective: To determine the concentration-dependent effect of a WRN inhibitor on the viability of MSI versus MSS cell lines.

-

Methodology:

-

Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the WRN inhibitor or vehicle control (DMSO).

-

Incubation: Incubate the plates for 10-14 days until visible colonies form in the control wells.

-

Colony Staining: Fix the colonies with methanol and stain with crystal violet.

-

Quantification: Count the number of colonies (typically >50 cells) in each well. Calculate the surviving fraction for each treatment condition relative to the vehicle control. Plot the results to determine the GI50 (concentration for 50% growth inhibition).

-

Immunofluorescence for DNA Damage Markers (γH2AX)

This method visualizes the formation of DNA double-strand breaks by detecting the phosphorylated form of histone H2AX (γH2AX), a key marker of the DNA damage response.

-

Objective: To confirm that WRN inhibition induces DNA damage selectively in MSI cells.

-

Methodology:

-

Cell Culture and Treatment: Grow MSI and MSS cells on glass coverslips and treat with the WRN inhibitor or control for a specified time (e.g., 24-72 hours).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100.

-

Blocking: Block non-specific antibody binding using a blocking buffer (e.g., 1% BSA in PBS).

-

Antibody Incubation: Incubate the cells with a primary antibody against γH2AX, followed by a fluorescently-labeled secondary antibody.

-

Imaging: Mount the coverslips on microscope slides with a DAPI-containing mounting medium to stain the nuclei. Acquire images using a fluorescence microscope.

-

Analysis: Quantify the number and intensity of γH2AX foci per nucleus.

-

Patient-Derived Xenograft (PDX) Models

PDX models are crucial for evaluating the in vivo efficacy of WRN inhibitors in a clinically relevant setting.[3][5][16]

-

Objective: To assess the anti-tumor activity of a WRN inhibitor in a model that retains the heterogeneity of the original human tumor.

-

Methodology:

-

Model Establishment: Implant tumor fragments from a patient with an MSI cancer subcutaneously into immunocompromised mice (e.g., NSG mice).

-

Tumor Growth and Passaging: Allow the tumors to grow. Once they reach a specific size (e.g., 1000-1500 mm³), harvest and passage them into new cohorts of mice for the efficacy study.

-

Treatment: When tumors in the study cohort reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

-

Dosing: Administer the WRN inhibitor orally or via the appropriate route according to a predetermined schedule.[13]

-

Monitoring: Monitor tumor volume and mouse body weight regularly throughout the study.

-

Endpoint Analysis: At the end of the study, harvest the tumors for pharmacodynamic biomarker analysis (e.g., γH2AX staining) to confirm target engagement and mechanism of action.

-

Visualizing Pathways and Workflows

Signaling and Mechanistic Pathways

Experimental and Logical Workflows

Conclusion and Future Directions

The validation of WRN as a synthetic lethal target in MSI cancers represents a significant advance in precision oncology. Potent and selective inhibitors, such as this compound, have demonstrated robust preclinical activity, selectively killing MSI cancer cells by exploiting their intrinsic dependency on WRN for resolving replication stress. The data strongly support the continued clinical development of WRN inhibitors as a novel therapy for patients with MSI tumors, who may be refractory to conventional chemotherapy or immunotherapy.[3][7]

Future research will likely focus on:

-

Combination Therapies: Exploring the synergistic potential of WRN inhibitors with other agents, such as ATR inhibitors or immune checkpoint blockers, may enhance therapeutic efficacy and overcome potential resistance mechanisms.[7][8]

-

Biomarker Discovery: Refining patient stratification by identifying biomarkers beyond MSI status, such as the extent of (TA)n repeat expansions, could help predict which patients are most likely to respond to treatment.[5][9]

-

Resistance Mechanisms: Investigating potential mechanisms of acquired resistance to WRN inhibition will be crucial for developing next-generation inhibitors and rational combination strategies.

The journey of WRN inhibitors from a genetic observation to promising clinical candidates underscores the power of synthetic lethality as a guiding principle in modern cancer drug discovery.

References

- 1. Werner syndrome helicase - Wikipedia [en.wikipedia.org]

- 2. Werner syndrome RECQ helicase participates in and directs maintenance of the protein complexes of constitutive heterochromatin in proliferating human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. [PDF] Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells | Semantic Scholar [semanticscholar.org]

- 5. Novel WRN Helicase Inhibitors Selectively Target Microsatellite-Unstable Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Inactivating the WRN protein could kill colorectal and other cancer cells | Center for Cancer Research [ccr.cancer.gov]

- 8. researchgate.net [researchgate.net]

- 9. WRN Helicase: Is There More to MSI-H than Immunotherapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]

- 11. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of helicase activity by a small molecule impairs Werner syndrome helicase (WRN) function in the cellular response to DNA damage or replication stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. glpbio.com [glpbio.com]

- 15. This compound | | Probechem Biochemicals [probechem.com]

- 16. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Guardian of the Genome: A Technical Guide to WRN Helicase in DNA Repair and Replication

For Researchers, Scientists, and Drug Development Professionals

Introduction

Werner (WRN) syndrome, a rare autosomal recessive disorder, serves as a compelling human model of premature aging and cancer predisposition. The molecular culprit behind this devastating disease is a defect in the WRN gene, which encodes a crucial enzyme known as the Werner syndrome ATP-dependent helicase. This multifunctional protein, a member of the RecQ helicase family, is a key player in the intricate network of DNA metabolic pathways, including DNA replication, repair, and telomere maintenance.[1][2] Its dual enzymatic activities—a 3' to 5' DNA helicase and a 3' to 5' exonuclease—endow it with the ability to resolve complex DNA structures that can otherwise lead to genomic instability.[3] This in-depth technical guide provides a comprehensive overview of the multifaceted roles of WRN helicase, with a focus on its functions in DNA repair and replication, methodologies for its study, and its significance as a therapeutic target.

Core Functions and Enzymatic Activities of WRN Helicase

WRN is a unique member of the human RecQ helicase family, possessing both helicase and exonuclease activities within a single polypeptide chain.[3][4] These dual functions are critical for its roles in maintaining genomic integrity.

Helicase Activity

The helicase domain of WRN utilizes the energy from ATP hydrolysis to unwind a variety of DNA structures that can impede DNA replication and repair processes.[3] These substrates include forked duplexes, Holliday junctions, and D-loops.[5] The helicase activity is essential for resolving DNA secondary structures, such as G-quadruplexes and hairpins, which can form in G-rich regions of the genome, including telomeres.[6]

Exonuclease Activity

The N-terminal region of WRN harbors a 3' to 5' exonuclease activity that is homologous to the proofreading domain of E. coli DNA polymerase I.[3] This activity is crucial for degrading the 3' end of DNA strands, a function that is important in processing DNA intermediates during repair and recombination.[7] The exonuclease activity of WRN is highly specific for certain DNA structures, showing a preference for recessed 3' ends and being capable of initiating degradation from a gap in double-stranded DNA.[7]

Quantitative Data on WRN Enzymatic Activities and Inhibition

The following tables summarize key quantitative parameters related to the enzymatic activities of WRN helicase and the potency of various inhibitors.

| Parameter | Value | Conditions | Reference |

| Helicase Activity | |||

| ATP Km | 140 µM | Equimolar Mg2+ and ATP (1 mM) | [3] |

| ATP Km | 51 µM | - | [8] |

| dATP Km | 119 µM | - | [8] |

| CTP Km | 2.1 mM | - | [8] |

| dCTP Km | 3.9 mM | - | [8] |

| Exonuclease Activity | |||

| Metal Cofactor Preference | Zn2+ > Mg2+ | 100 µM Zn2+ preferred over Mg2+ | [3] |

| Inhibitor Potency | |||

| NSC 617145 IC50 | 230 nM | In vitro helicase assay | [9] |

| NSC 19630 IC50 | ~20 µM | In vitro helicase assay | [10][11] |

| NCGC00029283 IC50 | 2.3 µM | In vitro helicase assay | [9] |

| WRN inhibitor 19 IC50 | 3.7 nM | In vitro helicase assay | [9] |

| WRN inhibitor 8 IC50 | 48 nM | In vitro helicase assay | [9] |

| WRN inhibitor 11 IC50 | 63 nM | In vitro helicase assay | [9] |

| VVD-214 IC50 | 131.6 nM | In vitro helicase assay | [9] |

| Werner syndrome RecQ helicase-IN-3 IC50 | 60 nM | In vitro helicase assay | [9] |

| Werner syndrome RecQ helicase-IN-4 IC50 | 60 nM | In vitro helicase assay | [9] |

Role of WRN in DNA Double-Strand Break Repair

DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage. Cells have evolved two major pathways to repair DSBs: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ). WRN plays a significant role in both of these pathways, often acting as a key decision-maker in the choice of repair mechanism.[12][13]

Homologous Recombination (HR)

HR is a high-fidelity repair mechanism that uses a homologous template, typically the sister chromatid, to accurately repair DSBs. WRN participates in multiple steps of HR. It is involved in the initial processing of DSBs to generate 3' single-stranded DNA overhangs, a critical step for the loading of the RAD51 recombinase.[14] WRN's helicase activity is thought to be important for migrating Holliday junctions, which are key intermediates in HR.[7] Cells deficient in WRN exhibit a significant reduction in the frequency of spontaneous mitotic recombination.[7]

Non-Homologous End Joining (NHEJ)

NHEJ is a more error-prone pathway that directly ligates the broken DNA ends without the need for a homologous template. WRN's role in NHEJ is complex, as it appears to promote the canonical, more accurate form of NHEJ (c-NHEJ) while suppressing the alternative, more error-prone pathway (alt-NHEJ).[12][13][15] WRN interacts with the Ku70/80 heterodimer, a key factor in c-NHEJ, and this interaction stimulates WRN's exonuclease activity to process the DNA ends for ligation.[12] By inhibiting the recruitment of factors like MRE11 and CtIP to the DSB site, WRN prevents the extensive end resection that is characteristic of alt-NHEJ.[15][16]

WRN's Function in Base Excision Repair (BER)

Base Excision Repair (BER) is responsible for correcting small, non-helix-distorting base lesions, such as those caused by oxidation and alkylation. WRN has been shown to participate in the long-patch sub-pathway of BER. It interacts with and stimulates the activity of DNA polymerase β (pol β), a key enzyme in BER that fills the single-nucleotide gap after the damaged base has been removed.[9][17] WRN's helicase activity facilitates the displacement of the DNA strand ahead of the growing chain during long-patch BER.[17] Furthermore, the exonuclease activity of WRN can proofread the nucleotides incorporated by pol β, which lacks its own proofreading function, thereby increasing the fidelity of this repair process.[9][17]

The Critical Role of WRN in DNA Replication

DNA replication is a highly complex process that is vulnerable to various obstacles that can lead to replication fork stalling. WRN plays a crucial role in the cellular response to replication stress, helping to stabilize and restart stalled forks, thereby preventing their collapse into DSBs.[6][18]

Replication Fork Stabilization and Restart

When a replication fork encounters a DNA lesion or a difficult-to-replicate sequence, it can stall. WRN is recruited to these stalled forks where it participates in their remodeling.[6] One proposed mechanism is that WRN, along with other helicases, promotes the regression of the stalled fork into a four-way junction structure known as a "chicken foot."[19] This allows the nascent strands to anneal and use each other as templates to bypass the lesion. WRN's helicase activity is then required to reset the fork and allow replication to resume.[6]

Protection of Nascent Strands

In situations of replication stress, the nascent DNA strands at stalled forks are vulnerable to degradation by nucleases such as MRE11 and EXO1. The exonuclease activity of WRN has been shown to be crucial in protecting these nascent strands from excessive degradation.[4][12] This protective function is vital for maintaining the integrity of the replication fork and ensuring that it can be efficiently restarted once the source of the stress is removed.

Experimental Protocols for Studying WRN Helicase

A variety of biochemical and cellular assays are employed to investigate the functions of WRN helicase. Below are detailed methodologies for some of the key experiments.

In Vitro WRN Helicase Assay (Radiometric)

This assay measures the ability of WRN to unwind a radiolabeled DNA substrate.

Materials:

-

Purified recombinant WRN protein

-

Radiolabeled forked DNA substrate (e.g., 32P-labeled oligonucleotide annealed to a longer template)

-

Reaction buffer: 25 mM Tris-HCl (pH 8.0), 5 mM NaCl, 2 mM MgCl2, 1 mM DTT, 0.01% Tween-20, and 2.5 µg/ml calf thymus DNA

-

ATP solution (10 mM)

-

2X STOP dye: EDTA, glycerol, bromophenol blue, and xylene cyanol

-

Native polyacrylamide gel (e.g., 12%)

-

Phosphorimager screen and scanner

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes by adding reaction buffer, WRN protein (e.g., 1 nM final concentration), and any inhibitors being tested. Incubate at room temperature for 15 minutes.

-

Initiate the reaction by adding the radiolabeled DNA substrate (e.g., 0.5 nM final concentration) and ATP (e.g., 2 mM final concentration).

-

Incubate the reactions at 37°C for a specified time (e.g., 15 minutes).

-

Stop the reactions by adding an equal volume of 2X STOP dye.

-

Resolve the reaction products on a native polyacrylamide gel. The unwound single-stranded DNA will migrate faster than the duplex substrate.

-

Dry the gel and expose it to a phosphorimager screen.

-

Scan the screen and quantify the amount of unwound substrate.[15]

In Vitro WRN Exonuclease Assay (LC-MS/MS-based)

This method provides a quantitative, non-radioactive measurement of WRN exonuclease activity.[12][20]

Materials:

-

Purified recombinant WRN protein

-

Oligoduplex DNA substrate (e.g., mimicking a telomeric sequence)

-

Reaction buffer

-

15N-labeled deoxynucleoside internal standard (e.g., 15N-dG)

-

Alkaline phosphatase (AP)

-

Spin column filters

-

Liquid chromatography-tandem mass spectrometer (LC-MS/MS)

Procedure:

-

Perform the exonuclease reaction by incubating WRN protein with the DNA substrate in the appropriate reaction buffer.

-

Stop the reaction by placing the samples on ice and add the 15N-labeled internal standard.

-

Remove the WRN protein using a spin column filter.

-

Dephosphorylate the released nucleotides to nucleosides by adding alkaline phosphatase.

-

Remove the alkaline phosphatase using a spin column filter.

-

Analyze the samples by LC-MS/MS to quantify the amount of released deoxynucleosides, which correlates with the exonuclease activity.[12][20]

DNA Fiber Analysis for Replication Fork Dynamics

This single-molecule technique allows for the visualization and measurement of various replication parameters.[7][14][17][21][22]

Materials:

-

Mammalian cells

-

Thymidine analogs: 5-chloro-2'-deoxyuridine (CldU) and 5-iodo-2'-deoxyuridine (IdU)

-

Lysis buffer: 200 mM Tris-HCl (pH 7.5), 50 mM EDTA, 0.5% SDS

-

Spreading buffer: Lysis buffer with a higher concentration of SDS

-

Silanized coverslips

-

Primary antibodies: anti-CldU (rat) and anti-IdU (mouse)

-

Secondary antibodies: anti-rat and anti-mouse conjugated to different fluorophores (e.g., Alexa Fluor 594 and Alexa Fluor 488)

-

Fluorescence microscope

Procedure:

-

Pulse-label asynchronously growing cells with CldU (e.g., 25 µM for 20-30 minutes).

-

Wash the cells and then pulse-label with IdU (e.g., 250 µM for 20-30 minutes).

-

Harvest the cells and resuspend them in lysis buffer.

-

Lyse the cells by adding spreading buffer and incubate for a few minutes.

-

Tilt a silanized coverslip and allow the DNA solution to slowly run down its length, which stretches and aligns the DNA fibers.

-

Fix the DNA fibers to the coverslip.

-

Denature the DNA with HCl.

-

Block the coverslips and incubate with primary antibodies against CldU and IdU.

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

Mount the coverslips and visualize the DNA fibers using a fluorescence microscope.

-

Measure the length of the CldU and IdU tracks to determine replication fork speed, origin firing, and fork stalling.[7][14][17][21][22]

GFP-Based Reporter Assays for HR and NHEJ Efficiency

These assays utilize reporter plasmids containing a mutated GFP gene to quantify the efficiency of HR and NHEJ.[16][23][24][25][26][27]

Materials:

-

Mammalian cells (e.g., HEK-293T)

-

HR reporter plasmid (e.g., DR-GFP) or NHEJ reporter plasmid (e.g., EJ5-GFP)

-

I-SceI expression plasmid (to induce a DSB in the reporter)

-

Transfection reagent

-

Flow cytometer

Procedure:

-

Co-transfect the cells with the appropriate reporter plasmid and the I-SceI expression plasmid. A plasmid expressing a different fluorescent protein (e.g., mCherry) can be co-transfected as a control for transfection efficiency.

-

Incubate the cells for 48-72 hours to allow for DSB induction, repair, and GFP expression.

-

Harvest the cells and analyze them by flow cytometry.

-

The percentage of GFP-positive cells in the population reflects the efficiency of the respective repair pathway.[16][23][24][25][26][27]

WRN Helicase as a Therapeutic Target in Cancer

The critical roles of WRN in DNA repair and replication have made it an attractive target for cancer therapy, particularly through the concept of synthetic lethality. Cancers with deficiencies in certain DNA repair pathways, such as those with microsatellite instability (MSI), have been shown to be highly dependent on WRN for their survival.[28] Inhibition of WRN in these cancer cells leads to catastrophic genomic instability and cell death, while normal cells are largely unaffected. Several small molecule inhibitors of WRN helicase are currently in preclinical and clinical development, holding promise as a novel class of targeted cancer therapeutics.[9]

Conclusion

WRN helicase stands as a central guardian of genomic stability, wielding its dual enzymatic activities to navigate the complex landscape of DNA repair and replication. Its intricate involvement in multiple pathways underscores its importance in preventing the mutations and chromosomal aberrations that drive aging and cancer. The continued elucidation of its molecular functions, aided by the sophisticated experimental approaches detailed in this guide, will undoubtedly pave the way for novel therapeutic strategies that exploit the dependencies of cancer cells on this critical enzyme. The study of WRN not only provides profound insights into the fundamental mechanisms of genome maintenance but also offers a promising avenue for the development of precision medicines to combat cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Biochemical and kinetic characterization of the DNA helicase and exonuclease activities of werner syndrome protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oaepublish.com [oaepublish.com]

- 5. Preventing Replication Fork Collapse to Maintain Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. DNA fiber combing protocol using in-house reagents and coverslips to analyze replication fork dynamics in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of Werner syndrome protein DNA helicase activity: directionality, substrate dependence and stimulation by replication protein A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Inhibition of helicase activity by a small molecule impairs Werner syndrome helicase (WRN) function in the cellular response to DNA damage or replication stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Quantitative analysis of WRN exonuclease activity by isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bellbrooklabs.com [bellbrooklabs.com]

- 14. DNA Fiber Analysis: Mind the Gap! - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. HR reporter assay. [bio-protocol.org]

- 17. researchgate.net [researchgate.net]

- 18. Protocol for detecting homologous recombination activity in cancer cells by adenovirus-based functional assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Biochemical and Cell Biological Assays to Identify and Characterize DNA Helicase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quantitative analysis of WRN exonuclease activity by isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells | Scilit [scilit.com]

- 23. Analysis of Nonhomologous End Joining and Homologous Recombination Efficiency in HEK-293T Cells Using GFP-Based Reporter Systems [jove.com]

- 24. Homologous Recombination Assay for Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Analysis of Nonhomologous End Joining and Homologous Recombination Efficiency in HEK-293T Cells using GFP Based Reporter Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. DNA repair by nonhomologous end joining and homologous recombination during cell cycle in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. homologous-recombination-repair-reporter-kit [topogen.com]

- 28. aacrjournals.org [aacrjournals.org]

Synthetic Lethality of WRN Inhibition in Microsatellite Instable (MSI) Cancers: A Technical Guide

Executive Summary

The selective targeting of cancer-specific vulnerabilities represents a paradigm shift in oncology. A prominent example of this is the synthetic lethal relationship between the Werner syndrome (WRN) helicase and cancers characterized by microsatellite instability (MSI). MSI arises from a deficient DNA mismatch repair (dMMR) system, leading to the accumulation of errors in repetitive DNA sequences, particularly (TA)n dinucleotide repeats. These expanded repeats form secondary DNA structures that induce replication stress, making MSI cancer cells uniquely dependent on the WRN helicase for their resolution and survival.[1][2][3] Inhibition of WRN's helicase activity in this context leads to unresolved DNA structures, catastrophic DNA double-strand breaks, and selective cell death, while sparing healthy, microsatellite stable (MSS) cells.[4][5] This guide provides an in-depth technical overview of the mechanism, preclinical and clinical evidence, key experimental protocols, and potential biomarkers associated with WRN inhibition in MSI cancers, intended for researchers, scientists, and drug development professionals.

Introduction to Microsatellite Instability and WRN Helicase

Microsatellite instability is a form of genetic hypermutability that results from an impaired DNA mismatch repair (MMR) system.[6] The MMR machinery is responsible for correcting errors that occur during DNA replication, such as single-base mismatches and short insertions or deletions.[6][7] In dMMR/MSI cancers, which are prevalent in colorectal, endometrial, and gastric tumors, the inability to fix these errors leads to the accumulation of mutations, particularly expansions and contractions of short tandem repeat sequences known as microsatellites.[1][8][9]

The Werner syndrome protein (WRN) is a member of the RecQ family of DNA helicases.[10] It is a multifunctional enzyme possessing both 3'-5' helicase and exonuclease activities, which are critical for maintaining genomic stability through its roles in DNA replication, repair, and telomere maintenance.[10][11][12] While germline mutations in the WRN gene cause the premature aging disorder Werner Syndrome, cancer genomics has revealed a pivotal role for WRN in the survival of MSI tumor cells.[5][10]

The Principle of Synthetic Lethality: WRN and MSI

Synthetic lethality occurs when the co-occurrence of two genetic events leads to cell death, whereas each individual event is viable.[5] The dependency of MSI cancers on WRN is a classic example of this principle, creating a therapeutic window to selectively eliminate cancer cells.

Mechanism of WRN Dependence in MSI Cells

The core mechanism is rooted in the genetic consequences of dMMR. Long-standing MMR deficiency leads to the progressive expansion of (TA)n dinucleotide repeats throughout the genome.[2][13] These expanded repeats have a high propensity to form stable secondary DNA structures, such as hairpins or slipped strands, during DNA replication.[2] These structures act as physical impediments to the replication machinery, causing replication forks to stall.[2]

The WRN helicase is essential for resolving these complex DNA structures, allowing replication to proceed and preventing genomic catastrophe.[1][2] In MSI cells, this function is not redundant and becomes indispensable for survival. In contrast, microsatellite stable (MSS) cells with a functional MMR system do not accumulate these expanded repeats and therefore do not rely on WRN to the same extent.[4][5]

Consequences of WRN Inhibition

Pharmacological inhibition of WRN's helicase activity phenocopies the genetic loss of WRN.[1][14] In MSI cells, blocking WRN prevents the resolution of toxic DNA secondary structures. This leads to a cascade of catastrophic cellular events:

-

Replication Fork Collapse and DNA Damage: Unresolved structures cause replication forks to collapse, generating DNA double-strand breaks (DSBs).[4][15] This is evidenced by the significant accumulation of DNA damage markers such as phosphorylated H2AX (γH2AX) and 53BP1.[15][16]

-

Cell Cycle Arrest and Apoptosis: The overwhelming DNA damage triggers a robust DNA Damage Response (DDR), leading to cell cycle arrest and, ultimately, programmed cell death (apoptosis).[5][17]

This selective induction of DNA damage and cell death in MSI cells, with minimal impact on MSS cells, forms the therapeutic basis for WRN inhibitors.[11]

Preclinical and Clinical Evidence

A growing body of evidence from in vitro, in vivo, and early clinical studies supports the therapeutic potential of WRN inhibitors for MSI cancers. Several small-molecule inhibitors, including HRO761, RO7589831 (VVD-133214), and compounds from GSK, have been developed and evaluated.[3][18][19][20]

In Vitro Efficacy

WRN inhibitors demonstrate potent and highly selective activity against MSI cancer cell lines while having minimal effect on MSS lines.[1][14] For instance, the WRN inhibitor HRO761 showed half-maximal growth inhibitory concentrations (GI50) in the range of 50–1,000 nM in MSI cancer cells.[18] This selective killing is tightly correlated with the genetic dependency on WRN, as determined by CRISPR screens.[14][18]

In Vivo Efficacy

In preclinical xenograft models using MSI cancer cell lines, orally administered WRN inhibitors lead to significant, dose-dependent tumor growth inhibition.[1][20] Studies using patient-derived xenograft (PDX) and organoid models, including those resistant to standard-of-care immunotherapy, have confirmed this efficacy, providing strong proof of concept for targeting WRN in treatment-refractory MSI cancers.[1][3][13] For example, the inhibitor KWR-095, when administered at 40 mg/kg daily, significantly reduced tumor growth in an MSI xenograft model.[21]

Early Clinical Trial Data

WRN inhibitors have entered clinical development, with early data demonstrating promising signals of activity. In a Phase I trial of RO7589831, treatment of patients with advanced MSI-high (MSI-H) solid tumors resulted in partial responses and stable disease, even in a heavily pre-treated population where most had failed prior immunotherapy.[19][22] The disease control rate was reported at 68.8% among efficacy-evaluable MSI-H patients.[19] The safety profile was generally manageable, with the most common adverse events being gastrointestinal in nature.[19][22]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of WRN inhibitors.

Table 1: In Vitro Activity of WRN Inhibitors in MSI vs. MSS Cell Lines

| Compound | Cell Line | MSI Status | Assay Type | Endpoint | Value | Citation |

|---|---|---|---|---|---|---|

| HRO761 | SW48 | MSI-H | Proliferation | GI50 | 40 nM | [18] |

| HRO761 | Panel | MSI-H | Clonogenic | GI50 | 50 - 1,000 nM | [18] |

| HRO761 | Panel | MSS | Clonogenic | GI50 | No effect | [18] |

| KWR-095 | SW48 | MSI-H | Proliferation | GI50 | 193 nM | [21] |

| KWR-095 | SW620 | MSS | Proliferation | GI50 | >67-fold higher than SW48 | [21] |

| HRO-761 | SW48 | MSI-H | Proliferation | GI50 | 227 nM |[21] |

Table 2: In Vivo Efficacy of WRN Inhibitors in Xenograft Models

| Compound | Model | MSI Status | Dosing | Outcome | Citation |

|---|---|---|---|---|---|

| GSK_WRN4 | SW48 Xenograft | MSI-H | Oral, dose-dependent | Complete tumor growth inhibition at highest dose | [1] |

| HRO761 | Cell/Patient-Derived Xenografts | MSI-H | Oral, dose-dependent | Tumor growth inhibition | [20][23] |

| KWR-095 | SW48 Xenograft | MSI-H | 40 mg/kg, oral, daily for 14 days | Significant reduction in tumor growth |[21] |

Table 3: Summary of Early Clinical Trial Data for WRN Inhibitor RO7589831

| Parameter | Value | Patient Population | Citation |

|---|---|---|---|

| Study Phase | Phase I | 44 patients with advanced MSI-H/dMMR solid tumors | [19][22] |

| Partial Responses | 4 / 32 (12.5%) | Efficacy-evaluable MSI-H patients | [19] |

| Stable Disease | 20 / 32 (62.5%) | Efficacy-evaluable MSI-H patients | [19] |

| Disease Control Rate | 22 / 32 (68.8%) | Efficacy-evaluable MSI-H patients | [19][22] |

| Prior Immunotherapy | 89% of patients | Total enrolled patients |[19] |

Key Experimental Protocols

Standardized assays are crucial for evaluating the potency and mechanism of action of WRN inhibitors.

Cell Viability (CellTiter-Glo®) Assay

This assay quantifies ATP as an indicator of metabolically active, viable cells.[24]

-

Cell Seeding: Seed MSI and MSS cancer cells in 96-well opaque-walled plates at a density of 500-1,000 cells per well in 100 µL of culture medium. Allow cells to attach for 24 hours.

-

Compound Addition: Prepare a serial dilution of the WRN inhibitor (e.g., 1:2 or 1:3 dilutions starting from 10-30 µM). Add the diluted compounds to the respective wells. Include DMSO-only wells as a vehicle control.

-

Incubation: Incubate the plates for the desired duration, typically 72 to 120 hours, under standard cell culture conditions (37°C, 5% CO2).

-

Lysis and Signal Detection: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add CellTiter-Glo® reagent to each well (typically a volume equal to the culture medium).

-

Measurement: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to vehicle controls and plot a dose-response curve to calculate the GI50 or IC50 value.

Clonogenic (Colony Formation) Assay

This assay assesses the long-term effect of a compound on the ability of a single cell to proliferate into a colony.[24]

-

Cell Seeding: Seed a low number of cells (e.g., 200-500 cells) per well in a 6-well plate.

-

Compound Treatment: After 24 hours, treat the cells with the WRN inhibitor at various concentrations.

-

Incubation: Incubate the plates for 10-14 days, allowing colonies to form. The medium can be replaced every 3-4 days if necessary.

-

Colony Staining: Aspirate the medium, wash the wells with PBS, and fix the colonies with a solution like methanol or 4% paraformaldehyde. Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.

-

Quantification: Gently wash away excess stain with water and allow the plates to dry. Count the number of colonies (typically defined as >50 cells) manually or using imaging software.

-

Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle control.

DNA Damage (γH2AX) Immunofluorescence Assay

This assay visualizes and quantifies the formation of DNA double-strand breaks.[25]

-

Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat with the WRN inhibitor for a specified time (e.g., 24-48 hours).

-

Fixation and Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde for 15 minutes. Permeabilize the cells with a solution like 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (phospho-Ser139) diluted in blocking buffer, typically for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBST. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.

-

Counterstaining and Mounting: Wash the cells again. Counterstain the nuclei with DAPI for 5-10 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the intensity or number of γH2AX foci per nucleus using image analysis software.

References

- 1. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WRN Is a Promising Synthetic Lethal Target for Cancers with Microsatellite Instability (MSI). | Broad Institute [broadinstitute.org]

- 3. Novel WRN Helicase Inhibitors Selectively Target Microsatellite-Unstable Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Scholars@Duke publication: WRN helicase is a synthetic lethal target in microsatellite unstable cancers. [scholars.duke.edu]

- 6. Microsatellite instability - Wikipedia [en.wikipedia.org]

- 7. Microsatellite Instability Pathway and EMAST in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Tumor-Specific Microsatellite Instability: Do Distinct Mechanisms Underlie the MSI-L and EMAST Phenotypes? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bellbrooklabs.com [bellbrooklabs.com]

- 11. Targeting the Werner syndrome protein in microsatellite instability cancers: mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oaepublish.com [oaepublish.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. filecache.investorroom.com [filecache.investorroom.com]

- 15. biorxiv.org [biorxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. Clinical prospects of WRN inhibition as a treatment for MSI tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]

- 19. firstwordpharma.com [firstwordpharma.com]

- 20. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. New inhibitors of the WRN helicase show preclinical promise for MSI-high colorectal cancers | BioWorld [bioworld.com]

- 22. oncnursingnews.com [oncnursingnews.com]

- 23. researchgate.net [researchgate.net]

- 24. Comprehensive WRN Target Capabilities: Proteins, Assays, and In Vivo Resistance Model - Application Notes - ICE Bioscience [en.ice-biosci.com]

- 25. doaj.org [doaj.org]

A Technical Guide to Werner Syndrome RecQ Helicase-IN-3: Potency, Protocols, and Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Werner syndrome RecQ helicase-IN-3, a potent inhibitor of the Werner syndrome (WRN) protein. This document details its inhibitory potency, provides methodologies for key experimental assays, and visualizes the intricate signaling pathways and experimental workflows relevant to its characterization.

Quantitative Data Summary: IC50 and Potency

This compound has demonstrated significant potency against the WRN protein in various assays. The following table summarizes the key quantitative data for this inhibitor.

| Parameter | Value | Assay Type | Cell Line/Target | Reference |

| IC50 | 60 nM (0.06 µM) | WRN ATPase Activity | Recombinant WRN Protein | [1][2][3][4] |

| GI50 | 0.06 µM | Antiproliferative Activity | SW48 (colorectal adenocarcinoma) | [2][3] |

| GI50 | >10 µM | Antiproliferative Activity | DLD1 WRN-KO (colorectal adenocarcinoma, WRN knockout) | [2][3] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for assays commonly used to characterize WRN inhibitors like this compound.

WRN Helicase ATPase Activity Assay (IC50 Determination)

This assay quantifies the inhibition of the ATPase activity of the WRN helicase, which is essential for its DNA unwinding function. A common method is the ADP-Glo™ Kinase Assay.

Materials:

-

Recombinant human WRN protein

-

This compound (or other test inhibitors)

-

DNA substrate (e.g., forked duplex DNA)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT, 0.01% BSA)

-

96-well or 384-well white opaque assay plates

Procedure:

-

Prepare serial dilutions of the this compound inhibitor in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Add the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.

-

Add the WRN enzyme and the DNA substrate to the wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding ATP to a final concentration of 100 µM.

-

Incubate the reaction for 60 minutes at 37°C.

-

Stop the enzymatic reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol. This typically involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (GI50 Determination)

This assay assesses the effect of the inhibitor on the growth of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method.

Materials:

-

SW48 and DLD1 WRN-KO cell lines

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

96-well clear-bottom black or white assay plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Seed the SW48 and DLD1 WRN-KO cells into 96-well plates at a density of 2,000 to 5,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor. Include wells with medium and DMSO as a vehicle control.

-

Incubate the plates for 72 to 96 hours at 37°C in a 5% CO₂ incubator.

-

Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature.

-

Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent growth inhibition for each concentration relative to the vehicle control and determine the GI50 value.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways involving the Werner syndrome protein and a typical experimental workflow for inhibitor screening.

Caption: WRN Signaling in DNA Damage Response.

Caption: WRN Inhibitor Screening Workflow.

References

- 1. Roles of Werner Syndrome Protein in Protection of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Werner Syndrome Protein and DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. en.ice-biosci.com [en.ice-biosci.com]

In Vitro Characterization of the WRN Inhibitor IN-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of IN-3, a potent inhibitor of the Werner (WRN) syndrome helicase. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of the methodologies used to evaluate the biochemical and cellular activity of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the in vitro activity of the WRN inhibitor IN-3.

| Parameter | Value | Assay Conditions |

| IC50 | 0.06 µM | Biochemical assay measuring WRN helicase activity. |

Table 1: Biochemical Potency of IN-3

| Cell Line | Assay Type | GI50 | Notes |

| SW48 (MSI-H) | Antiproliferative | 0.06 µM | 8-20 day incubation. |

| DLD1 WRN-KO | Antiproliferative | >10 µM | Demonstrates selectivity for WRN-dependent cells. |

Table 2: Cellular Activity of IN-3 [1]

Experimental Protocols

Detailed methodologies for the key experiments involved in the in vitro characterization of a WRN inhibitor like IN-3 are provided below. These protocols are based on established methods for evaluating WRN inhibitors.[2][3]

WRN Helicase ATPase Assay

This assay quantifies the inhibition of the ATPase activity of the WRN helicase, which is essential for its DNA unwinding function.

Principle: The assay measures the amount of ADP produced from ATP hydrolysis by the WRN helicase. A common method is the ADP-Glo™ Kinase Assay, which provides a luminescent signal proportional to the ADP concentration.

Materials:

-

Recombinant full-length WRN protein

-

Single-stranded DNA (ssDNA) substrate

-

ATP

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compound (IN-3) dissolved in DMSO

-

384-well plates

Procedure:

-

Prepare serial dilutions of IN-3 in DMSO.

-

Add 50 nL of the compound dilutions to the wells of a 384-well plate.

-

Prepare a reaction mixture containing WRN protein and ssDNA substrate in assay buffer.

-

Add 5 µL of the WRN/ssDNA mixture to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of ATP solution to each well.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and detect ADP by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate IC₅₀ values from the dose-response curves.

DNA Unwinding (Helicase) Assay

This assay directly measures the ability of the WRN protein to unwind a double-stranded DNA substrate and the inhibitory effect of the test compound.

Principle: A forked DNA substrate with a fluorescent reporter and a quencher on opposite strands is used. When the DNA is unwound by WRN, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

Materials:

-

Recombinant full-length WRN protein

-

Fluorescently labeled forked DNA substrate

-

ATP

-

Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 4 mM MgCl₂, 5 mM DTT, 100 µg/ml BSA)[4]

-

Test compound (IN-3) dissolved in DMSO

-

96-well plates

Procedure:

-

Prepare serial dilutions of IN-3 in DMSO.

-

In a 96-well plate, combine the assay buffer, ATP, and the fluorescent DNA substrate.

-

Add the IN-3 dilutions to the appropriate wells.

-

Initiate the reaction by adding the WRN protein to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of unwound DNA and determine the IC₅₀ values.

Cell Proliferation (Viability) Assay

This assay assesses the effect of the WRN inhibitor on the growth and viability of cancer cell lines, particularly comparing microsatellite instability-high (MSI-H) and microsatellite stable (MSS) or WRN knockout cells to determine selectivity.

Principle: Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

Materials:

-

MSI-H cancer cell lines (e.g., SW48, HCT116)

-

MSS or WRN-knockout cell lines (e.g., DLD1 WRN-KO, SW620)

-

Cell culture medium and supplements

-

Test compound (IN-3) dissolved in DMSO

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

Procedure:

-

Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of IN-3 in the cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of IN-3.

-

Incubate the plates for a prolonged period (e.g., 8-20 days for IN-3, or a shorter duration like 72 hours for initial screening).[1]

-

At the end of the incubation period, equilibrate the plates to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the half-maximal growth inhibitory concentration (GI₅₀) from the dose-response curves.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways involving WRN and a typical experimental workflow for inhibitor characterization.

Caption: WRN's role in major DNA repair pathways and the inhibitory action of IN-3.

Caption: Experimental workflow for the in vitro characterization of a WRN inhibitor.

Caption: Key protein interactions of WRN in cellular signaling pathways.

References

Preclinical Profile of Werner Syndrome RecQ Helicase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Werner syndrome RecQ helicase (WRN) has emerged as a critical synthetic lethal target in cancers characterized by microsatellite instability (MSI), a hallmark of deficient DNA mismatch repair (dMMR). This technical guide provides an in-depth overview of the preclinical studies of WRN helicase inhibitors, with a focus on WRN-IN-3 and supplemented with data from other key inhibitors to illustrate the therapeutic potential of targeting this pathway.

MSI-H tumors, prevalent in colorectal, endometrial, and gastric cancers, accumulate mutations in repetitive DNA sequences. This genetic instability creates a dependency on WRN for the resolution of aberrant DNA structures that arise during replication, making WRN an attractive therapeutic target. Inhibition of WRN's helicase activity in MSI-H cancer cells leads to catastrophic DNA damage and selective cell death, while largely sparing microsatellite stable (MSS) cells.

Core Compound Profile: Werner syndrome RecQ helicase-IN-3

This compound (WRN-IN-3) is a potent and orally active inhibitor of the WRN helicase. Preclinical data, although limited in the public domain, highlight its potential as a selective agent against MSI-H cancers.

In Vitro Activity

WRN-IN-3 demonstrates potent enzymatic and antiproliferative activity against MSI-H cancer cell lines.

| Parameter | Cell Line | Value | Citation |

| IC50 (WRN Helicase) | - | 0.06 µM | [1][2] |

| GI50 | SW48 (MSI-H) | 0.06 µM | [1] |

| GI50 | DLD1 WRN-KO | >10 µM | [1] |

In Vivo Activity

An in vivo study utilizing a xenograft model with the MSI-H colorectal cancer cell line SW48 has been reported for WRN-IN-3.

| Animal Model | Cell Line | Dosing Regimen | Outcome | Citation |

| Nude Mice | SW48 | 120 mg/kg, p.o. daily for 22 days | Inhibited tumor growth | [1][2] |

Specific tumor growth inhibition (TGI) percentages, pharmacokinetic, and detailed toxicology data for WRN-IN-3 are not publicly available.

Illustrative Preclinical Data from Advanced WRN Inhibitors

To provide a broader context of the potential of WRN inhibition, preclinical data from more extensively characterized inhibitors, HRO761 and GSK_WRN4, are presented below.

HRO761 (Novartis)

| Parameter | Cell Line/Model | Value/Outcome | Citation |

| Biochemical IC50 (ATPase) | - | 100 nM | [3][4] |

| GI50 | SW48 (MSI-H) | 40 nM | [3][4] |

| In Vivo Efficacy | SW48 CDX | Tumor stasis at 20 mg/kg; 75-90% regression at higher doses | [3] |

| In Vivo Efficacy | MSI CDX & PDX Panel | ~70% Disease Control Rate (35% SD, 30% PR, 9% CR) | [3] |

| Pharmacokinetics | Mouse | Dose-dependent exposure, no accumulation | [3] |

| Safety | Mouse | No change in animal weight | [3] |

GSK_WRN4 (GSK)

| Parameter | Cell Line/Model | Value/Outcome | Citation |

| pIC50 | - | 7.6 | [5] |

| In Vivo Efficacy | SW48 (MSI-H), LS411N (MSI-H) Xenografts | Complete tumor growth inhibition at 30-300 mg/kg, p.o. daily | [5] |

| In Vivo Efficacy | SW620 (MSS), HT-29 (MSS) Xenografts | No effect | [5] |

Signaling Pathways and Experimental Workflows

Mechanism of Action: Synthetic Lethality in MSI-H Cancers

The therapeutic strategy of targeting WRN is based on the principle of synthetic lethality. In MSI-H cancer cells, the deficient mismatch repair (dMMR) machinery leads to the accumulation of microsatellite expansions, which can form non-canonical DNA secondary structures. WRN helicase is essential for resolving these structures, allowing for proper DNA replication and cell survival. Inhibition of WRN in this context leads to unresolved DNA lesions, replication fork collapse, accumulation of DNA double-strand breaks, and ultimately, apoptosis.

Caption: WRN inhibition in MSI-H cancer cells.

Experimental Workflow: From In Vitro Screening to In Vivo Efficacy

The preclinical evaluation of WRN inhibitors typically follows a structured workflow to assess potency, selectivity, and in vivo anti-tumor activity.

Caption: Preclinical workflow for WRN inhibitors.

Logical Framework for WRN Inhibitor Development

The development of WRN inhibitors is predicated on a clear logical framework targeting a specific cancer vulnerability.

Caption: Logic for developing WRN inhibitors.

Experimental Protocols

WRN Helicase Activity Assay (Fluorescence-Based)

This assay measures the unwinding of a forked DNA substrate by the WRN helicase.

-

Reagents and Materials:

-

Purified recombinant human WRN helicase protein.

-

Fluorescently labeled forked DNA substrate (e.g., with a fluorophore and a quencher on opposite strands).

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 2 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA.

-

ATP solution (10 mM).

-

Test compounds (e.g., WRN-IN-3) dissolved in DMSO.

-

384-well microplate.

-

Plate reader capable of fluorescence detection.

-

-

Procedure:

-

Add 2 µL of test compound dilutions or DMSO (vehicle control) to the wells of the microplate.

-

Add 18 µL of a master mix containing assay buffer, WRN helicase, and the forked DNA substrate to each well.

-

Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

-

Initiate the reaction by adding 5 µL of ATP solution to each well.

-

Immediately begin kinetic fluorescence reading at 37°C for 30-60 minutes. Unwinding of the DNA substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

Calculate the rate of reaction and determine the IC50 values for the test compounds.

-

Cellular Proliferation Assay (e.g., CellTiter-Glo®)

This assay determines the effect of WRN inhibitors on the viability of cancer cell lines.

-

Reagents and Materials:

-

MSI-H (e.g., SW48) and MSS (e.g., SW620) cancer cell lines.

-

Complete cell culture medium.

-

Test compounds (e.g., WRN-IN-3) serially diluted in culture medium.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

Opaque-walled 96-well plates.

-

Luminometer.

-

-

Procedure:

-

Seed cells in 96-well plates at a density of 1,000-5,000 cells per well and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of the test compound or DMSO (vehicle control).

-

Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.

-

Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Calculate cell viability as a percentage of the vehicle control and determine the GI50 values.

-

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a WRN inhibitor in a mouse xenograft model.

-

Animals and Materials:

-

Immunocompromised mice (e.g., BALB/c nude or NSG).

-

MSI-H cancer cell line (e.g., SW48).

-

Matrigel or similar basement membrane matrix.

-

Test compound formulation for oral gavage or other appropriate route of administration.

-

Calipers for tumor measurement.

-

-

Procedure:

-

Subcutaneously implant 1-5 x 10^6 SW48 cells, resuspended in a mixture of culture medium and Matrigel, into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the test compound (e.g., WRN-IN-3 at 120 mg/kg) or vehicle control daily via oral gavage.

-

Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

At the end of the study (e.g., after 22 days or when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

-

Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

-

Conclusion

The preclinical data for WRN helicase inhibitors, including WRN-IN-3 and others like HRO761 and GSK_WRN4, strongly support the therapeutic hypothesis of targeting WRN in MSI-H cancers. The selective and potent activity observed in vitro and the significant tumor growth inhibition in vivo provide a solid foundation for the clinical development of this class of targeted therapies. Further investigation into the pharmacokinetics, pharmacodynamics, and safety profiles of these inhibitors will be crucial in translating this promising preclinical evidence into effective treatments for patients with MSI-H tumors.

References

The Pharmacological Profile of WRN Inhibitor IN-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Werner syndrome ATP-dependent helicase (WRN), a member of the RecQ helicase family, has emerged as a critical synthetic lethal target in cancers exhibiting microsatellite instability (MSI). MSI is a hallmark of tumors with deficient DNA mismatch repair (dMMR), leading to an accumulation of mutations. These cancer cells become uniquely dependent on WRN for survival, making it a compelling target for precision oncology. This technical guide provides an in-depth overview of the pharmacological properties of IN-3, a potent and orally active inhibitor of WRN. The data presented herein is primarily derived from the international patent application WO/2022/249060, where IN-3 is detailed as "Example 96".

Core Pharmacological Properties

IN-3, also referred to as "Werner syndrome RecQ helicase-IN-3," demonstrates potent and selective inhibition of WRN, leading to significant anti-proliferative effects in cancer cells with microsatellite instability.

Biochemical Activity

IN-3 is a potent inhibitor of the ATPase activity of the WRN helicase. The half-maximal inhibitory concentration (IC50) has been determined to be 0.06 µM, indicating strong biochemical potency against its target.[1]

Cellular Activity

The anti-proliferative activity of IN-3 was assessed in various cancer cell lines. The compound shows high efficacy in the MSI-high colorectal cancer cell line SW48, with a half-maximal growth inhibition (GI50) of 0.06 µM.[1] In contrast, its activity is significantly diminished in DLD1 WRN-knockout cells, with a GI50 greater than 10 µM, demonstrating that the cellular effects of IN-3 are mediated through its inhibition of WRN.[1]

In Vivo Efficacy

Preclinical studies in mouse models have demonstrated the anti-cancer activity of IN-3 in vivo. Daily oral administration of IN-3 at a dose of 120 mg/kg for 22 days resulted in the inhibition of tumor growth, highlighting its potential as an orally bioavailable therapeutic agent.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for WRN inhibitor IN-3.

| Parameter | Value | Assay | Reference |

| IC50 | 0.06 µM | WRN ATPase Assay | [1] |